4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate
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Overview
Description
4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate: is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of pyrylium salts, which are characterized by a positively charged pyrylium ring. The presence of methoxy and phenyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate typically involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the pyrylium ring. The final step involves the addition of perchloric acid to yield the perchlorate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyran structure.
Substitution: Electrophilic substitution reactions can occur at the phenyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. It is used in imaging techniques to study cellular processes and molecular interactions.
Medicine: The compound’s potential as an anticancer agent is being explored. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color properties make it suitable for use in various applications, including textiles and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, further contributing to its cytotoxic effects. The molecular targets include DNA, enzymes involved in replication, and cellular antioxidants.
Comparison with Similar Compounds
- 4-Methoxyphenylacetone
- 4-Methoxyphenylglyoxal
- 4-Methoxyphenyl-2-butanone
Comparison: Compared to these similar compounds, 4-(4-Methoxyphenyl)-2,6-diphenylpyrylium perchlorate exhibits unique properties due to the presence of the pyrylium ring. This structural feature enhances its reactivity and stability, making it more suitable for applications in organic synthesis and biological research. The compound’s ability to form stable salts with perchlorate also contributes to its distinct chemical behavior.
Properties
Molecular Formula |
C24H19ClO6 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenylpyrylium;perchlorate |
InChI |
InChI=1S/C24H19O2.ClHO4/c1-25-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)26-24(17-21)20-10-6-3-7-11-20;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VFTZYHHPMYCBEY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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